N-(Tert-Butoxycarbonyl)-3-Methyl-L-Valyl-(4r)-N-{(1r,2s)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-Ethenylcyclopropyl}-4-[(6-Methoxyisoquinolin-1-Yl)oxy]-L-Prolinamide
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Overview
Description
Preparation Methods
The synthesis of BMS-605339 involves the incorporation of a cyclopropylacylsulfonamide moiety. The preparation process includes the following steps :
Synthesis of the Cyclopropylacylsulfonamide Moiety: This step involves the formation of the cyclopropylacylsulfonamide group, which is crucial for the compound’s potency.
Formation of the Tripeptidic Structure: The tripeptidic structure is synthesized by coupling the cyclopropylacylsulfonamide moiety with other peptide fragments.
Optimization of the Isoquinoline Ring System: The isoquinoline ring system is functionalized to improve the pharmacokinetic properties of the compound.
Chemical Reactions Analysis
BMS-605339 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMS-605339 has several scientific research applications, particularly in the field of medicine :
Antiviral Research: The compound is primarily used in the development of antiviral therapies for hepatitis C virus infection.
Biological Studies: It is used in studies to understand the mechanism of action of NS3 protease inhibitors and their effects on viral replication.
Pharmacokinetic Studies: BMS-605339 is utilized in pharmacokinetic studies to evaluate its absorption, distribution, metabolism, and excretion properties.
Mechanism of Action
BMS-605339 exerts its effects by inhibiting the NS3 protease enzyme, which plays a vital role in the replication of the hepatitis C virus . The compound binds to the active site of the NS3 protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The molecular targets and pathways involved include the NS3 protease enzyme and the viral replication machinery.
Comparison with Similar Compounds
BMS-605339 is compared with other similar compounds, such as asunaprevir (BMS-650032) and BMS-821095 . While all these compounds are NS3 protease inhibitors, BMS-605339 is unique due to its cyclopropylacylsulfonamide moiety, which enhances its potency and pharmacokinetic properties . BMS-605339 was associated with cardiac events in clinical trials, leading to the suspension of its development .
Similar compounds include:
Properties
CAS No. |
630417-82-2 |
---|---|
Molecular Formula |
C35H47N5O9S |
Molecular Weight |
713.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-4-(6-methoxyisoquinolin-1-yl)oxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C35H47N5O9S/c1-9-21-18-35(21,31(43)39-50(45,46)24-11-12-24)38-28(41)26-17-23(48-29-25-13-10-22(47-8)16-20(25)14-15-36-29)19-40(26)30(42)27(33(2,3)4)37-32(44)49-34(5,6)7/h9-10,13-16,21,23-24,26-27H,1,11-12,17-19H2,2-8H3,(H,37,44)(H,38,41)(H,39,43)/t21-,23-,26+,27-,35-/m1/s1 |
InChI Key |
IYWRCNFZPNEADN-CXODAYGWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=CC5=C4C=CC(=C5)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=CC5=C4C=CC(=C5)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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